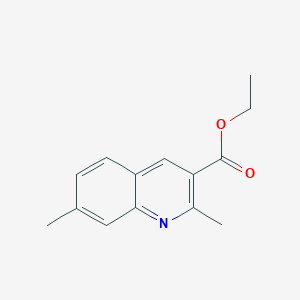

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2,7-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-4-17-14(16)12-8-11-6-5-9(2)7-13(11)15-10(12)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XECUIRQNZBISJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=C(C=CC2=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588882 | |

| Record name | Ethyl 2,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892874-65-6 | |

| Record name | Ethyl 2,7-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 892874-65-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester typically involves the reaction of 2,7-dimethylquinoline with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce quinoline alcohols .

Scientific Research Applications

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2,7-dimethylquinoline-3-carboxylic acid ethyl ester (inferred data) with its analogues:

Key Observations:

- Substituent Position : Methyl groups at positions 2 and 7 (target compound) vs. 2 and 8 () alter steric and electronic profiles. The 7-CH₃ in the target compound may reduce steric hindrance compared to 8-CH₃ .

- Molecular Weight : Bulky substituents (e.g., CF₃ in ) increase molecular weight, which may affect bioavailability according to Lipinski’s rules.

Antimicrobial Activity:

- 7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester (): Chlorine substitution correlates with antimicrobial activity, as seen in quinolone antibiotics. The ethyl ester may act as a prodrug, hydrolyzing to the active carboxylic acid .

- 7-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester (): Fluorine’s electronegativity improves metabolic stability and may enhance antibacterial potency compared to non-halogenated analogues .

Anticancer Potential:

- 6-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester (): The CF₃ group enhances hydrophobic interactions with enzyme pockets, making it a candidate for kinase inhibition .

Solubility and Prodrug Design:

- Ethyl esters (common in all compounds) improve lipophilicity for cellular uptake but can hydrolyze to carboxylic acids in vivo. For example, hydrolysis of 2,5,7-trimethylquinoline-3-carboxylic acid ethyl ester under basic conditions yields the free acid, which may exhibit altered target binding .

Biological Activity

2,7-Dimethylquinoline-3-carboxylic acid ethyl ester (CAS Number: 13676-02-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

This compound is an ester derived from quinoline, a bicyclic compound known for its diverse biological effects. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones comparable to standard antibiotics.

| Microorganism | Inhibition Zone (mm) | Control Antibiotic (mm) |

|---|---|---|

| Staphylococcus aureus | 15 | 18 (Penicillin) |

| Escherichia coli | 14 | 17 (Ampicillin) |

This indicates its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In a murine model of inflammation induced by carrageenan, administration of the ester significantly reduced paw edema compared to the control group. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. A study involving neuronal cell cultures exposed to oxidative stress showed that treatment with the compound led to reduced cell death and lower levels of reactive oxygen species (ROS). This suggests a potential application in neurodegenerative diseases.

The biological activities of this compound are attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Antioxidant Activity : By scavenging free radicals, it protects cells from oxidative damage.

- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and apoptosis.

Case Studies

A notable case study involved the use of this compound in a preclinical trial aimed at assessing its efficacy in treating bacterial infections resistant to conventional therapies. The study reported a significant reduction in bacterial load in treated animals compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester?

- Methodological Answer : The compound can be synthesized via Friedländer condensation using substituted salicylaldehydes and ethyl acetoacetate derivatives. For example, esterification under reflux with diphenyl ether (15 min, 60% yield) followed by hydrolysis using 10% NaOH in methanol (4 h, 86.5% yield) is a common approach . Alternative routes include N-propargylation and click chemistry for functionalization .

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer : Employ nuclear magnetic resonance (NMR) for structural confirmation of methyl and ester groups. High-resolution mass spectrometry (HRMS) validates molecular weight (C₁₃H₁₅NO₂, 217.2680 g/mol) . Infrared (IR) spectroscopy identifies carbonyl (C=O) and hydroxyl (O-H) stretches. Cross-reference with databases like ChemIDplus and EPA DSSTox for spectral comparisons .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Skin/Eye Contact : Use gloves and goggles; wash with soap/water (skin) or irrigate eyes for 15 min .

- Inhalation : Work in fume hoods; if exposed, move to fresh air and monitor for respiratory irritation .

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal .

Advanced Research Questions

Q. How can low yields in esterification steps be optimized?

- Methodological Answer : Adjust reaction conditions such as temperature (e.g., boiling diphenyl ether at 260°C) or catalyst use. For example, stannous chloride in ethanol improves reduction efficiency for nitro-to-amino group conversion . Statistical tools like Design of Experiments (DoE) can model parameter interactions (e.g., time, solvent) to maximize yield .

Q. What strategies enhance functionalization of the quinoline ring for bioactivity studies?

- Methodological Answer :

- Click Chemistry : Sharpless conditions (Cu(I)-catalyzed azide-alkyne cycloaddition) introduce triazole substituents .

- Nitro Group Reduction : Use SnCl₂ in ethanol to generate diamino intermediates for further coupling .

- Substituent Effects : Introduce halogens (e.g., Cl, F) or methyl groups to modulate electronic properties and bioavailability .

Q. How to resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxicity)?

- Methodological Answer :

- Dose-Response Studies : Use in vitro assays (e.g., COX-2 inhibition) across multiple concentrations to identify therapeutic windows .

- Structural Analog Comparison : Compare with derivatives like 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate to isolate substituent effects .

- Meta-Analysis : Apply statistical tools (e.g., Spearman correlation) to evaluate literature data consistency .

Q. What in silico methods predict pharmacokinetic properties of quinoline derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to assess binding affinity to targets like GABA(A) receptors .

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions .

- QSAR Models : Correlate substituent parameters (e.g., Hammett σ) with bioactivity data .

Q. How to design analogs with improved bioactivity and reduced toxicity?

- Methodological Answer :

- Scaffold Hopping : Replace the quinoline core with pyrido[2,3-f]quinoxaline or benzofuran hybrids .

- Prodrug Strategies : Modify the ester group (e.g., ethyl to PEGylated esters) to enhance solubility and reduce renal toxicity .

- Toxicophore Analysis : Use ToxTree software to flag structural alerts (e.g., mutagenic nitro groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.